molecular formula C15H14O3 B1489339 Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate CAS No. 175152-72-4

Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate

Cat. No. B1489339
M. Wt: 242.27 g/mol
InChI Key: ICRIVBZRVXCIJH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-Methoxybiphenyl” consists of two benzene rings linked at the [1,1’] position with a methoxy group attached . The molecular formula is C13H12O, with an average mass of 184.234 Da and a monoisotopic mass of 184.088821 Da .


Chemical Reactions Analysis

The chemical reactions of biphenyl compounds like “2-Methoxybiphenyl” are similar to those of benzene, as they both undergo electrophilic substitution reactions . Various metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett Turner, Negishi, Kumada, Stille, Suzuki Miyaura, Friedel Crafts, cyanation, amination, and various electrophilic substitution reactions are supported by their mechanistic pathways .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methoxybiphenyl” include a density of 1.0±0.1 g/cm3, boiling point of 274.0±0.0 °C at 760 mmHg, vapour pressure of 0.0±0.5 mmHg at 25°C, enthalpy of vaporization of 49.2±3.0 kJ/mol, and flash point of 101.3±8.0 °C . It also has an index of refraction of 1.557, molar refractivity of 57.5±0.3 cm3, and a molar volume of 178.7±3.0 cm3 .

Scientific Research Applications

Antibacterial Properties

Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate and its related compounds demonstrate significant antibacterial activity. For instance, biphenyl compounds isolated from Rhynchosia suaveolens have shown this antibacterial effect (Khan & Shoeb, 1984).

Optical and Electronic Properties

Studies on the optical and electronic properties of related compounds have been conducted. For example, the hyperpolarizability and nonlinear optical properties of Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate have been analyzed, indicating potential applications in advanced material science (Mary et al., 2014).

Liquid Crystal Research

Compounds structurally similar to Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate have been synthesized and investigated for their potential as liquid crystals. These studies focus on understanding the packing modes and intermolecular interactions in these materials (Hori et al., 2005).

Chemical Synthesis and Drug Development

Research has been conducted on the synthesis of various derivatives and related compounds, which can be instrumental in drug development and synthetic chemistry. For instance, the synthesis of benzoxocine derivatives using the Heck reaction is an example of such research (Ahn et al., 2012). Additionally, some derivatives have been studied for their potential as neuroprotective drugs, evidenced by their ability to cross the blood-brain barrier and accumulate in specific brain regions (Yu et al., 2003).

Fluorescent Sensor Development

Certain derivatives of Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate have been synthesized and evaluated as optical sensors. For example, a derivative synthesized via Suzuki-Miyaura cross-coupling followed by regioselective nitration has been used as a fluorescent chloride sensor (Das, Mohar, & Bag, 2021).

Crystal Structure Analysis

Crystal structure analysis of related compounds provides insights into their chemical properties and potential applications. Such studies are crucial for understanding the molecular configurations and interactions in these compounds (Silva et al., 2012).

properties

IUPAC Name

methyl 3-methoxy-4-phenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-14-10-12(15(16)18-2)8-9-13(14)11-6-4-3-5-7-11/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRIVBZRVXCIJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716692
Record name Methyl 2-methoxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate

CAS RN

175152-72-4
Record name Methyl 2-methoxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
J Malineni, RL Jezorek, N Zhang, V Percec - Synthesis, 2016 - thieme-connect.com
Three classes of Ni precatalysts based on π-Ni II , π-Ni 0 and σ-Ni II complexes have been elaborated and employed in different laboratories for the functionalization and cross-coupling …
Number of citations: 38 www.thieme-connect.com
P Leowanawat, N Zhang, AM Resmerita… - The Journal of …, 2011 - ACS Publications
Reaction conditions for the Ni(COD) 2 /PCy 3 catalyzed cross-coupling of aryl neopentylglycolboronates with aryl mesylates were developed. By using optimized reaction …
Number of citations: 109 pubs.acs.org
P Leowanawat, N Zhang, M Safi… - The Journal of …, 2012 - ACS Publications
trans-Chloro(1-naphthyl)bis(triphenylphosphine)nickel(II) complex/PCy 3 system has been successfully applied as catalyst for the Suzuki–Miyaura cross-coupling of aryl and heteroaryl …
Number of citations: 81 pubs.acs.org
N Zhang - 2015 - search.proquest.com
The Suzuki-Miyaura cross-coupling is widely used in the synthesis of pharmaceuticals, agrochemicals, and organic light-emitting materials. Utilization of phenol derivatives in Suzuki-…
Number of citations: 3 search.proquest.com

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